3-(3-Cyanophenyl)-4-fluorobenzoic acid
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Description
3-Cyanophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . It’s also used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones .
Synthesis Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of 3-cyanophenylboronic Acid(3-CyBA) molecule has been carried out by calculating Potential Energy Surface (PES) as a function of two dihedral angles, C1-B-O1-H and C1-B-O2-H, using DFT/B3LYP/6-31G (d) level of theory .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyanophenylboronic acid include a molecular weight of 146.94, a linear formula of NCC6H4B(OH)2, and a melting point of 298 °C (dec.) (lit.) .
Safety And Hazards
The safety data sheet for 3-Cyanophenyl isocyanate indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
3-(3-cyanophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAXFUGKVKKRTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688787 |
Source
|
Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-4-fluorobenzoic acid | |
CAS RN |
1261977-67-6 |
Source
|
Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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